molecular formula C8H8O3 B1199172 2-Hydroxy-5-methoxybenzaldehyde CAS No. 672-13-9

2-Hydroxy-5-methoxybenzaldehyde

Cat. No. B1199172
CAS RN: 672-13-9
M. Wt: 152.15 g/mol
InChI Key: FZHSPPYCNDYIKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxybenzaldehydes, including derivatives like 2-Hydroxy-5-methoxybenzaldehyde, can undergo reactions with alkynes, alkenes, or allenes facilitated by a rhodium catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The reaction's regioselectivity is influenced by the substituents on the acetylene, with oxygen functions at the propargylic position having a notable directing effect. Additionally, these aldehydes can react with specific alkenes or allenes, such as triethylvinylsilane and 2-norbornene, replacing alkynes in certain cases (Kokubo et al., 1999).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds similar to 2-Hydroxy-5-methoxybenzaldehyde have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its Ni(II) and Mo(VI) complexes have been synthesized and characterized, revealing insights into the ligand bonding and coordination geometries, which can provide a deeper understanding of the molecular structure of related compounds (Takjoo et al., 2013).

Chemical Reactions and Properties

2-Hydroxy-5-methoxybenzaldehyde can participate in various chemical reactions, including the formation of Schiff bases, which exhibit significant antiaflatoxigenic and antimicrobial properties. Such reactions not only highlight the chemical versatility of the compound but also its potential utility in addressing biological challenges (Harohally et al., 2017).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-methoxybenzaldehyde derivatives, such as 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), have been explored through crystal growth and spectral studies. These investigations provide insights into the compound's crystal structure, lattice parameters, and potential as a nonlinear optical (NLO) material, which is significant for applications in photonic and electronic devices (Binil et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-5-methoxybenzaldehyde and its analogs have been elucidated through various synthetic and characterization studies. For example, the anodic acetoxylation of related compounds demonstrates the reactivity and functional group transformations possible with 2-Hydroxy-5-methoxybenzaldehyde, contributing to a broader understanding of its chemical behavior (Ohmori et al., 1980).

Scientific Research Applications

Application 1: Synthesis of Radiolabeling Precursor Desmethyl-PBR06

  • Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde is used in the synthesis of the radiolabeling precursor desmethyl-PBR06 . Radiolabeling is a technique used in medicine to track the passage of a compound through the body.
  • Results or Outcomes : The outcome of this application is the production of desmethyl-PBR06, which can be used in further research and medical applications .

Application 2: Study of Electroantennogram Response of the Vine Weevil

  • Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde is used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds . An electroantennogram is a recording of the electrical activity in an insect’s antenna, which can provide insight into the insect’s sensory perception.
  • Results or Outcomes : The results of this study would provide insights into the sensory perception of the vine weevil, which could have implications for pest control strategies .

Application 3: Synthesis of Tetradentate Schiff Base Compounds

  • Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde is used in the synthesis of tetradentate Schiff base compounds . Schiff base compounds have a wide range of applications, including catalysis, medicinal chemistry, and materials science.
  • Results or Outcomes : The outcome of this application is the production of tetradentate Schiff base compounds, which can be used in further research and applications .

Application 4: Synthesis of 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile

  • Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . This compound could have potential applications in various fields, including medicinal chemistry and materials science.
  • Results or Outcomes : The outcome of this application is the production of 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, which can be used in further research and applications .

properties

IUPAC Name

2-hydroxy-5-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHSPPYCNDYIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217478
Record name m-Anisaldehyde, 6-hydroxy-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxy-5-methoxybenzaldehyde

CAS RN

672-13-9
Record name 2-Hydroxy-5-methoxybenzaldehyde
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Record name 5-Methoxysalicylaldehyde
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Record name 2-Hydroxy-5-methoxybenzaldehyde
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Record name 2-Hydroxy-5-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

The oil from Example 1 was distilled at 10 mm through a 6-inch Vigreaux column. A light yellow fraction boiling at 124-129° C. was collected. The liquid chromatograph area percentage was 95% and the liquid chromatographic weight percentage was 90%. The overall assay yield based on the starting 4-methoxyphenol was 70%. The distilled oil was then converted to 2,5-dimethoxybenzaldehyde via the procedure in Comparative Example 1 (a). An 82% yield of light yellow crystals having a liquid chromatograph weight percent assay of 99.3% was obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 600 g of acetonitrile, 186.2 g of 4-methoxyphenol (1.5 moles) and 214 g (2.25 moles) of anhydrous magnesium chloride was warmed to 45° C. and 227.4 g (2.25 moles) of triethylamine was added dropwise at that temperature. Paraformaldehyde (150 g, 4.75 moles) was then added and the reaction was heated to reflux. Methanol was removed over 3 hours by distillation, using a 10-inch column packed with Penn-State packing. The weight of the methanol removed (vapor temperature 60-65° C.) was 130 g. The solution was cooled to 60° C. and added to 900 mL of water. The solution was acidified with 240 mL of conc. HCl and extracted with 150 g of ethyl acetate. The ethyl acetate solution was washed once with 300 mL of tap water, clarified through diatomaceous earth, and stripped on a rotary evaporator at 10 mm pressure and 85° C. bath temperature. The weight of the product was 206.5 g, the liquid chromatograph area percent was 86%, and liquid chromatograph weight percent was 82%. The overall assay yield was 74%.
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227.4 g
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150 g
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186.2 g
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214 g
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600 g
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Synthesis routes and methods III

Procedure details

To a mixture of MgCl2 (3.48 g, 37.0 mmol), TEA (12.8 mL, 92.1 mmol) and paraformaldehyde (5 g, 167 mmol) in MeCN (100 mL) was added 4-methoxy-phenol (3 g, 24.2 mmol). The mixture was refluxed for 8 hours, cooled to room temperature, then poured into 5% HCl (300 mL), extracted with ethyl acetate (200 mL×3). The combined organic layer was dried, concentrated and purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/5) to give 2.3 g of 2-hydroxy-5-methoxy-benzaldehyde (4A).
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3.48 g
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TEA
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12.8 mL
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5 g
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100 mL
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3 g
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300 mL
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Synthesis routes and methods IV

Procedure details

p-Cresol (100 g) in dry THF(100 ml) was added dropwise to a mechanically stirred, freshly prepared solution of ethyl magnesium bromide [magnesium (25.0 g) and bromoethane (75 ml)]in THF (500 ml) under nitrogen at a rate which maintained a slow reflux (about 30 mins). After a further 30 mins toluene (1.21) was added, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (125 ml), and paraformaldehyde (70 g). The mixture was then heated at reflux for 16 h. The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml) then added. Water (600 ml) was added and the mixture filtered through "hyflo". The organic phase was separated, dried, filtered and concentrated in vacuo to give a brown oil. The oil was steam distilled and the product extracted from the distillate with ether (1 liter). The organic extract was dried, filtered and concentrated in vacuo to give a pale yellow slurry which was cooled to -10° C., triturated with ether (precooled to -78° C., 100 ml), filtered off rapidly and washed with ether (precooled to -78° C.) to give the title compound as colourless needles, (131.4 g).
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100 g
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100 mL
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0 (± 1) mol
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25 g
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75 mL
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500 mL
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70 g
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125 mL
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Synthesis routes and methods V

Procedure details

To a mixture of compound p-methoxyphenol (3 g, 24.2 mmol), anhydrous magnesium dichloride (3.48 g, 37.0 mmol) and dry triethylamine (12.8 mL, 92.1 mmol) in 100 mL of acetonitrile was added dry paraformaldehyde (5 g, 167 mmol). The reaction mixture was refluxed for 8 hours and cooled down to room temperature. Then the reaction mixture was poured into 5% HCl (300 mL) and extracted with diethyl ether (200 mL) for three times. The combined organic layers were dried over anhydrous Na2SO4, filtered, and evaporated. The residue was purified by flash column chromatography (20% EtOAc in n-hexane) to yield 3.35 g of 2-hydroxy-5-methoxybenzaldehyde (91% yield).
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3 g
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3.48 g
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12.8 mL
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100 mL
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5 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methoxybenzaldehyde
Reactant of Route 2
2-Hydroxy-5-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methoxybenzaldehyde
Reactant of Route 6
2-Hydroxy-5-methoxybenzaldehyde

Citations

For This Compound
748
Citations
SW Nowotarska, K Nowotarski, IR Grant, CT Elliott… - Foods, 2017 - mdpi.com
… , 2,5-dihydroxybenzaldehyde, and 2-hydroxy-5-methoxybenzaldehyde, previously found to inhibit the … Neither 2,5-dihydroxybenzaldehyde nor 2-hydroxy-5-methoxybenzaldehyde had a …
Number of citations: 80 www.mdpi.com
AR Kumar, V Nithya, S Rajeshkumar… - Int. J. Anal. Exp …, 2019 - researchgate.net
… However, the 2-hydroxy-5-methoxybenzaldehyde has not been subjected to any … The 2-hydroxy-5-methoxybenzaldehyde in the liquid form was obtained from Spectrochem Pvt. Ltd., …
Number of citations: 6 www.researchgate.net
MA Salam, MA Hussein, I Ramli, MS Islam - Journal of Organometallic …, 2016 - Elsevier
The reaction of organotin(IV) chloride(s) with 2-hydroxy-5-methoxybenzaldehyde-N(4)-methylthiosemicarbazone [H 2 dmmt, (1)] in the presence of potassium hydroxide yielded four …
Number of citations: 36 www.sciencedirect.com
XH Shen, ZW Zhang, LJ Shao, Q Lian… - Synthesis and Reactivity …, 2016 - Taylor & Francis
… [Citation11–16] In this study, a new copper(II) complex derived from the Schiff base ligand 2-hydroxy-5-methoxybenzaldehyde oxime (HL) was prepared and its catalytic oxidation …
Number of citations: 4 www.tandfonline.com
AR Katritzky, Q Long, HY He, G Qiua, AL Wilcox - Arkivoc, 2006 - arkat-usa.org
… Synthesis of 2-alkoxy-5-methoxybenzaldehydes 2a−i proceeded in good to excellent yields by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde (1) in refluxing acetone with …
Number of citations: 17 www.arkat-usa.org
MH Habibi, E Askari - Synthesis and Reactivity in Inorganic, Metal …, 2013 - Taylor & Francis
… The ligand was prepared by the condensation of 2-hydroxy-5-methoxybenzaldehyde, as starting material, with propane-1,2-diamine to afford the corresponding Schiff-base, H 2 L, …
Number of citations: 7 www.tandfonline.com
SP Verevkin, VN Emel'yanenko - Fluid Phase Equilibria, 2021 - Elsevier
… Liquid sample of 2‑hydroxy‑5-methoxybenzaldehyde was additionally purified using fractional vacuum distillation. Purities were determined using a gas chromatograph equipped with a …
Number of citations: 4 www.sciencedirect.com
H Güler, Z Hayvalı, H Dal, T Hökelek - Polyhedron, 2012 - Elsevier
… 4-Hydroxy-3-methoxybenzaldehyde (vanillin), 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde were …
Number of citations: 16 www.sciencedirect.com
A Bhattacharyya, SK Mandal… - The Journal of Physical …, 2019 - ACS Publications
… [d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde (BTHMB) were studied in detail. BTHMB … with judicially designed molecules 2-hydroxy-5-methoxybenzaldehyde (HMB) and 2-(benzo[…
Number of citations: 26 pubs.acs.org
J Li, S Feng, X Feng, J Wu, L Xu - Chemical Physics, 2021 - Elsevier
In this work, we adopt theoretical calculation manner to explore excited state dynamical behaviors of intramolecular hydrogen bond and proton transfer (ESIPT) process for a novel …
Number of citations: 2 www.sciencedirect.com

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